REACTION_SMILES
|
[C:13]([CH2:14][CH2:15][CH2:16][CH3:17])(=[O:18])[O:19][CH3:20].[CH2:21]1[O:22][CH2:23][CH2:24][CH2:25]1.[CH3:1][P:2]([O:3][CH3:4])([O:5][CH3:6])=[O:7].[CH3:8][CH2:9][CH2:10][CH2:11][Li:12]>>[CH2:1]([P:2]([O:3][CH3:4])([O:5][CH3:6])=[O:7])[C:13]([CH2:14][CH2:15][CH2:16][CH3:17])=[O:18]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCC(=O)OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COP(C)(=O)OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCC(=O)CP(=O)(OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |